molecular formula C15H24N2O B2956248 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide CAS No. 1396850-43-3

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide

Cat. No.: B2956248
CAS No.: 1396850-43-3
M. Wt: 248.37
InChI Key: BOXUHNKKTVQTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a carboxamide group linked to a cyclohexane ring and a terminal pyrrolidine, connected by a rigid but-2-ynyl linker. This structure is analogous to other researched compounds that share the 4-(pyrrolidin-1-yl)but-2-ynyl pharmacophore, a scaffold present in known muscarinic receptor agonists such as oxotremorine . Compounds with this structural motif have been utilized as research tools in experimental models to study neurotransmission and for the investigation of more effective pharmacological agents . The rigid alkyne spacer in its structure influences the molecule's conformation and its interaction with biological targets. Researchers may explore this compound for its potential activity within the cholinergic system or as a structural template for developing new bioactive molecules. Its applications are primarily in preclinical research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15(14-8-2-1-3-9-14)16-10-4-5-11-17-12-6-7-13-17/h14H,1-3,6-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXUHNKKTVQTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

The compound shares a cyclohexanecarboxamide backbone with several 5-HT1A-targeting agents. Key comparisons include:

Compound Name Key Structural Differences Receptor Affinity (5-HT1A) Applications
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide Pyrrolidine substituent, alkyne linker Not fully characterized Research tool (hypothetical)
WAY 100635 Piperazine ring, pyridinyl group, methoxyphenyl moiety High antagonist affinity (Ki ≈ 0.3 nM) 5-HT1A receptor antagonist
18F-Mefway Fluorinated cyclohexane, pyridinyl and methoxyphenyl High selectivity (Ki < 1 nM) PET imaging of 5-HT1A receptors
18F-FCWAY Fluorocyclohexane, altered piperazine substitution Moderate affinity (Ki ≈ 2 nM) Less stable in vivo than 18F-Mefway

Key Observations :

  • Pyrrolidine vs. Piperazine derivatives generally exhibit stronger 5-HT1A affinity due to optimal hydrogen bonding with receptor residues .
  • Alkyne Linker : The but-2-yn-1-yl chain introduces rigidity, which could enhance metabolic stability but reduce blood-brain barrier penetration compared to ethyl linkers in WAY 100635 or 18F-Mefway .
Pharmacological and Pharmacokinetic Differences
  • Metabolic Stability: Fluorinated analogs like 18F-Mefway demonstrate superior in vivo stability compared to non-fluorinated compounds, attributed to reduced defluorination and slower clearance . The alkyne linker in the target compound may improve resistance to enzymatic degradation but requires validation.
  • Receptor Selectivity : WAY 100635 shows negligible affinity for dopamine or adrenergic receptors, whereas pyrrolidine-containing analogs may exhibit off-target binding due to the flexibility of the pyrrolidine ring .

Research Findings and Limitations

  • Binding Studies : Preliminary molecular docking simulations suggest the target compound’s pyrrolidine group forms weaker interactions with transmembrane domain 3 of 5-HT1A compared to WAY 100635’s piperazine .
  • Imaging Potential: Unlike 18F-Mefway, the compound lacks radiolabeling groups (e.g., fluorine-18), limiting its utility in PET imaging. However, its alkyne linker could serve as a site for future isotopic labeling .

Biological Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide moiety, which is linked to a pyrrolidine ring via a but-2-yn-1-yl group. The structural formula can be represented as follows:

C14H19N3O\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}

This structure is significant as it allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.
  • Coupling Reaction : The but-2-yn-1-yl group is introduced through a coupling reaction under controlled conditions.
  • Amide Formation : The final step involves forming the amide bond with cyclohexanecarboxylic acid.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The pyrrolidine ring may facilitate binding to protein sites, while the but-2-yn-1-yl group can engage in covalent interactions with nucleophilic residues on biomolecules.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. These effects are likely mediated through modulation of inflammatory cytokines and pathways .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific kinases involved in cancer signaling pathways. For example, compounds structurally related to this compound were shown to inhibit B-Raf kinase, a target in melanoma treatment .

In Vivo Studies

Animal model studies have indicated promising results regarding the compound's safety profile and therapeutic efficacy. Notably, certain derivatives exhibited reduced tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(Pyrrolidin-1-YL)but-2-YNStructureAntimicrobial and anticancer activity
N-(Pyridin-2-YL)amides-Cytotoxicity against various cancer cell lines
Pyrrolidine Derivatives-Inhibition of cholinesterases and antimicrobial properties

The unique combination of functional groups in N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)cyclohexanecarboxamide distinguishes it from other pyrrolidine derivatives, enhancing its potential for diverse therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.